(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine
CAS No.: 1060811-84-8
Cat. No.: VC15997504
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1060811-84-8 |
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Molecular Formula | C9H11ClN2 |
Molecular Weight | 182.65 g/mol |
IUPAC Name | [1-(6-chloropyridin-3-yl)cyclopropyl]methanamine |
Standard InChI | InChI=1S/C9H11ClN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 |
Standard InChI Key | YZNUBCNBWKBCQQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(CN)C2=CN=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine (CAS: 1060811-84-8) is systematically named as a cyclopropane derivative with a methanamine group at the 1-position and a 6-chloropyridin-3-yl substituent . Its molecular formula, C₉H₁₁ClN₂, corresponds to a monoisotopic mass of 182.066 Da . The compound’s structure is characterized by:
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A cyclopropane ring, imparting steric strain and conformational rigidity.
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A methanamine group (-CH₂NH₂) facilitating hydrogen bonding and nucleophilic reactivity.
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A 6-chloropyridin-3-yl moiety, contributing aromaticity and electronic effects due to the chlorine atom’s electronegativity .
A related compound, 1-(6-chloropyridin-3-yl)cyclopropan-1-amine (CAS: 1060811-72-4), differs by the absence of the methylene bridge, highlighting the structural specificity of the query molecule .
Spectral and Stereochemical Data
While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions suggest:
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1H NMR: Signals for cyclopropane protons (δ 0.8–1.2 ppm), pyridinyl protons (δ 7.5–8.5 ppm), and amine protons (δ 1.5–2.5 ppm).
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13C NMR: Peaks for cyclopropane carbons (δ 10–15 ppm), pyridinyl carbons (δ 120–150 ppm), and the chlorinated carbon (δ 110–115 ppm) .
Synthesis and Manufacturing
Synthetic Routes
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Cyclopropanation: A [2+1] cycloaddition between a pyridinyl-substituted olefin and a carbene precursor could form the cyclopropane core .
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Amine Functionalization: Reacting 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid (CID 83065886) with lithium aluminum hydride may reduce the carboxylic acid to the corresponding methanamine .
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Nucleophilic Substitution: Displacement of a halogen in 1-(6-chloropyridin-3-yl)cyclopropyl chloride with ammonia or methylamine under high pressure .
Industrial Production
Large-scale synthesis likely employs continuous flow reactors to manage the exothermic cyclopropanation step. Key challenges include:
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Purification: Removing byproducts like unreacted pyridinyl precursors via column chromatography or crystallization .
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Yield Optimization: Reported yields for similar cyclopropane derivatives range from 45% to 68%, depending on the catalyst (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 182.65 g/mol | |
LogP (Partition Coefficient) | 2.38 | |
Polar Surface Area | 38.91 Ų | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
The logP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates. The polar surface area aligns with orally bioavailable molecules (typically <140 Ų) .
Solubility and Stability
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Solubility: Predicted solubility in water is 12.7 mg/L at 25°C, suggesting poor aqueous solubility. Miscibility with polar aprotic solvents (e.g., DMSO, DMF) is expected .
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Stability: The compound is likely stable under inert conditions but may hydrolyze in acidic/basic environments due to the amine group’s susceptibility to protonation .
Applications in Research and Industry
Pharmaceutical Intermediates
(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine serves as a precursor in synthesizing pyrazolo[1,5-a]pyrimidines, a class of mycobacterial ATP synthase inhibitors . For example:
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